

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate molecular weight

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Compound of Interest

Compound Name: *Tert-butyl methyl(piperidin-3-ylmethyl)carbamate*

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An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (piperidin-3-ylmethyl)carbamate, a pivotal chiral building block in modern drug discovery and development. The document elucidates the compound's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the strategic importance of this molecule, highlighting its role as a versatile intermediate in the synthesis of complex, biologically active compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their work.

Introduction to Tert-butyl (piperidin-3-ylmethyl)carbamate

Tert-butyl (piperidin-3-ylmethyl)carbamate is a bifunctional organic molecule featuring a piperidine heterocycle and a carbamate-protected primary amine. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in neuroactive compounds, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, making it an ideal intermediate for multi-step organic synthesis.^[1]

Nomenclature and Structural Elucidation

The topic name, "**Tert-butyl methyl(piperidin-3-ylmethyl)carbamate**," can be ambiguous. The most common and widely utilized compound in synthesis is Tert-butyl (piperidin-3-ylmethyl)carbamate, which exists as a racemate or as individual (S) and (R) enantiomers. Its molecular formula is C₁₁H₂₂N₂O₂.^{[2][3][4]} Another distinct, though less common, compound is Tert-butyl N-methyl-(piperidin-3-yl)carbamate, where a methyl group is attached to the carbamate nitrogen.^[5] This guide will focus on the former, non-N-methylated structure, which is a more prevalent building block in pharmaceutical research.

Physicochemical Properties

The key quantitative attributes of Tert-butyl (piperidin-3-ylmethyl)carbamate are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	^{[2][3][4]}
Molecular Weight	214.30 g/mol	^{[2][3][4]}
Exact Mass	214.16812 g/mol	^[2]
Density	1.0 ± 0.1 g/cm ³	^[2]
Boiling Point	321.8 ± 15.0 °C at 760 mmHg	^[2]
Flash Point	148.4 ± 20.4 °C	^[2]
LogP	1.55	^[2]
Storage Temperature	2-8°C, under inert atmosphere	^[6]

Significance in Medicinal Chemistry

The carbamate group is a cornerstone in drug design, often serving as a chemically and proteolytically stable surrogate for a peptide bond.^[7] Its inclusion can enhance a molecule's ability to permeate cell membranes.^[7] The Boc-protected amine in Tert-butyl (piperidin-3-ylmethyl)carbamate allows for selective functionalization of the piperidine's secondary amine

without affecting the protected primary amine. This strategic protection is fundamental in constructing complex molecules where sequential reactions are required. This building block is particularly valuable in synthesizing chiral amines and is a precursor for compounds targeting neurological disorders.[1]

Synthesis and Purification

The synthesis of enantiomerically pure forms of this compound is crucial for developing stereospecific drugs. The following section details a validated chemo-synthetic method for producing (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Strategic Overview

The described protocol utilizes a racemic starting material, 3-Boc-aminomethylpiperidine, and achieves enantiomeric purity through classical resolution. This is accomplished by forming diastereomeric salts with a chiral resolving agent, (-)-O,O'-di- β -tosyl-L-tartaric acid. The desired diastereomer is selectively crystallized and then neutralized to yield the final, enantiopure product. This method is robust and scalable, making it suitable for laboratory and pilot-plant production.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate[8]

Step 1: Diastereomeric Salt Formation

- Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1.0 equiv) and (-)-O,O'-di- β -tosyl-L-tartaric acid (15.52 g, 47 mmol, 1.0 equiv) in a reaction vessel.
- Add dry methanol (100 ml) to the mixture.
- Slowly heat the mixture to reflux until a homogeneous solution is formed.
- Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for crystallization of the diastereomeric salt.

Step 2: Isolation of the Chiral Salt

- Filter the resulting white solid from the solution.
- Wash the collected solid with a minimal amount of anhydrous methanol.
- Self-Validation Checkpoint: The crude product can be further purified by recrystallization from methanol to enhance diastereomeric purity.

Step 3: Liberation of the Free Base

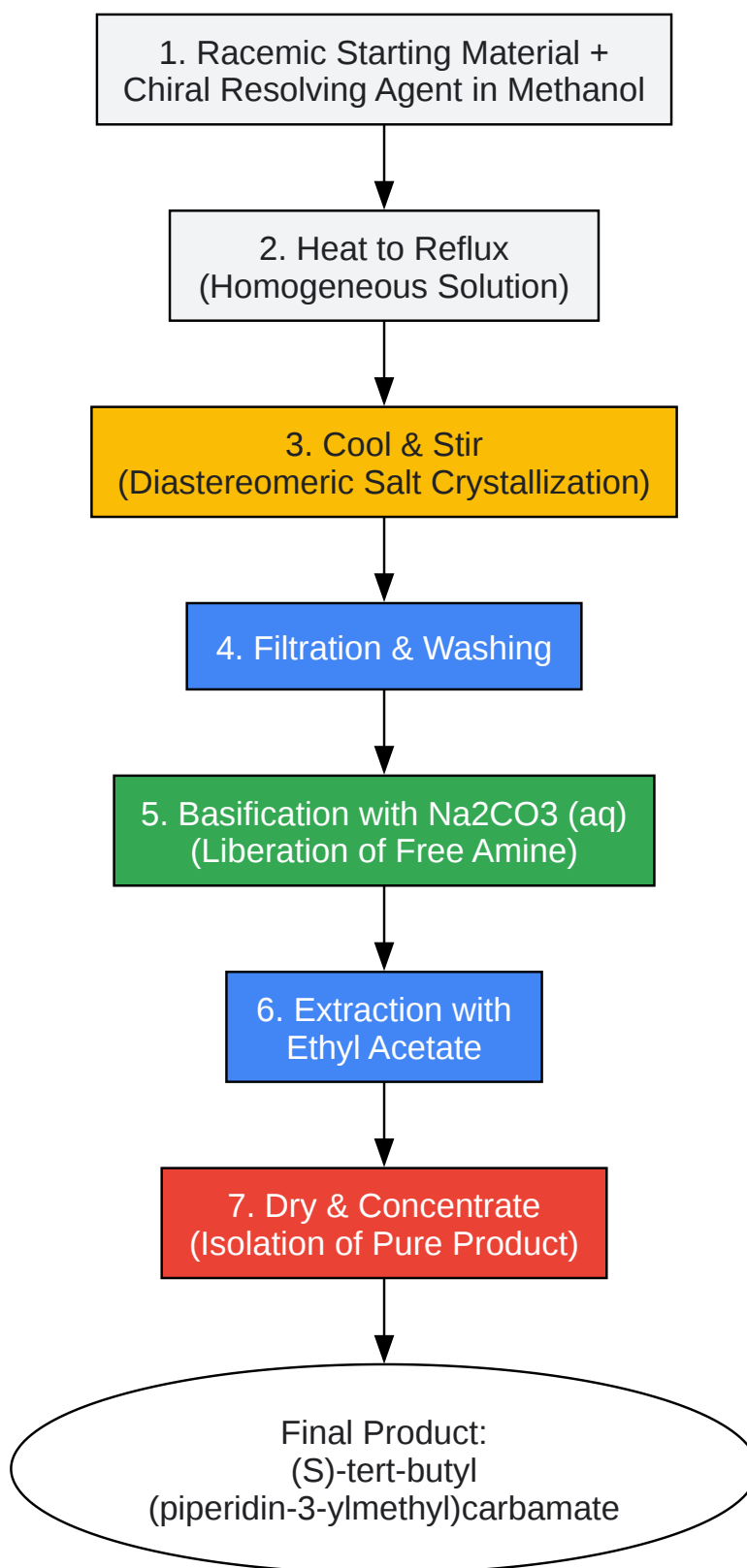
- Suspend the purified salt in distilled water (25 ml) and cool the mixture to 0°C in an ice bath.
- Add a 10% sodium carbonate solution (approx. 100 ml) in portions until the reaction mixture is basic (confirm with pH paper).
- Continue stirring for an additional 10 minutes at 0°C.

Step 4: Extraction and Final Purification

- Transfer the basic aqueous mixture to a separatory funnel and extract with ethyl acetate (5 x 50 ml).
- Combine the organic layers.
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, as a white solid. A typical yield is approximately 3.28 g (65%).^[8]

Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.



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Caption: Synthesis and purification workflow for the chiral resolution.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This validation is a critical component of ensuring experimental reproducibility and trustworthiness.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (300MHz, CDCl_3) δ : 4.77 (brs, 1H, NH), 2.90-3.03 (m, 4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-1.72 (m, 3H), 1.39 (s, 9H, $-\text{OC}(\text{CH}_3)_3$), 1.01-1.21 (m, 2H).[8]
 - ^{13}C NMR (300MHz, CDCl_3) δ : 156.72, 79.73, 51.16, 47.46, 44.99, 38.44, 29.58, 29.03, 26.56.[8]
- Mass Spectrometry (MS):
 - FAB MS (m/z): 215 ($M+1$).[8] This confirms the molecular weight of the protonated molecule.
- Infrared (IR) Spectroscopy:
 - IR (pure): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm^{-1} . [8] The peaks at $\sim 3360 \text{ cm}^{-1}$ (N-H stretch) and $\sim 1703 \text{ cm}^{-1}$ (C=O stretch) are characteristic of the carbamate group.
- Optical Rotation:
 - $[\alpha]_D$: +11.03 ($c=0.10$, methanol).[8] This value confirms the enantiomeric identity and purity of the (S)-isomer.

Core Applications in Drug Development

Tert-butyl (piperidin-3-ylmethyl)carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the precise arrangement of its functional groups.

Role as a Versatile Chiral Building Block

The compound provides a chiral piperidine core that can be elaborated upon. After coupling reactions at the secondary piperidine nitrogen, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be functionalized in a subsequent step. This sequential reactivity is essential for building complex molecular architectures.

Precursor to Key Pharmaceutical Scaffolds

Research has shown that related structures, such as tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, are pivotal intermediates in the synthesis of innovative therapeutics.^[9] These include:

- **Orexin Receptor Antagonists:** These are a class of drugs used to treat insomnia.
- **IRAK4 Inhibitors:** Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for autoimmune diseases and certain cancers.

The use of this carbamate intermediate demonstrates its direct relevance to the development of treatments for significant human diseases.^[9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are required.

- **Hazards:** May cause skin irritation and serious eye damage. May cause respiratory irritation.^[3]
- **Storage:** The compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C to ensure long-term stability.^[6]

Conclusion

Tert-butyl (piperidin-3-ylmethyl)carbamate, with a molecular weight of 214.30 g/mol, is a fundamentally important molecule in the toolbox of the medicinal chemist. Its well-defined structure, coupled with the strategic utility of the Boc protecting group and the privileged piperidine scaffold, makes it an indispensable starting material. The robust methods for its chiral synthesis and the clear analytical data for its characterization provide a trustworthy

foundation for its use in the complex, multi-step syntheses required to discover and develop next-generation pharmaceuticals.

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